molecular formula C11H8BrNO2 B087282 5-(Bromoacetyl)-3-phenylisoxazole CAS No. 14731-14-7

5-(Bromoacetyl)-3-phenylisoxazole

Cat. No. B087282
CAS RN: 14731-14-7
M. Wt: 266.09 g/mol
InChI Key: XTBXGZOVSCTNEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including 5-(Bromoacetyl)-3-phenylisoxazole, often involves 1,3-dipolar cycloaddition reactions, where nitrile oxides react with alkenes or alkynes to form isoxazoles. For example, the synthesis of 3-substituted 5-(tributylstannyl)isoxazoles has been achieved through the reaction of nitrile oxides with tributylethynylstannane, followed by iodination and palladium-catalyzed benzoylation to produce isoxazolyl phenyl ketones (Sakamoto et al., 1991).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including those similar to 5-(Bromoacetyl)-3-phenylisoxazole, has been extensively studied through spectroscopic methods and X-ray crystallography. These studies reveal the planarity of the isoxazole ring and its substituents, which significantly influences the compound's chemical reactivity and physical properties. For instance, the crystal and molecular structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one was determined, showing close molecular packing in layers parallel to a specific axis, which could be indicative of the structural characteristics of similar compounds (Bovio & Locchi, 1972).

Chemical Reactions and Properties

Isoxazole derivatives can undergo various chemical reactions, including nucleophilic substitution, addition reactions, and electrophilic substitutions, depending on the nature of the substituents and the reaction conditions. For instance, the addition-elimination of amines on 3-bromoisoxazolines to synthesize 3-aminoisoxazoles highlights the versatility of isoxazole derivatives in chemical transformations (Girardin et al., 2009).

Scientific Research Applications

  • Antimicrobial Activity : A study by Farag et al. (2008) explored the synthesis of phenylpyrazoles, using precursors including compounds with bromoacetyl moieties. The synthesized compounds showed significant antimicrobial properties, particularly against pathogenic yeast (Candida albicans) and mould (Aspergillus), indicating the potential of bromoacetyl-substituted compounds in developing new antifungal agents.

  • Synthesis and Structural Studies : Munno et al. (1977) investigated the kinetics of base-induced decomposition of phenylisoxazole derivatives, providing insights into the structural and reactive properties of these compounds, including those substituted with bromoacetyl groups. This study is detailed in Journal of The Chemical Society-perkin Transactions 1.

  • Formation of Heterocycles : Iwai and Nakamura (1966) studied the reaction of acetylenic nitriles and esters with hydroxylamine under alkaline conditions, leading to the formation of various isoxazole compounds, including 5-phenylisoxazole. Their research, published in Chemical & Pharmaceutical Bulletin, highlights the versatile applications of bromoacetyl and related compounds in organic synthesis.

  • Synthesis of Coumarins with Biological Properties : Kulkarni et al. (1981) synthesized fused thiazoles using 3-(bromoacetyl)coumarin, which displayed enhanced anti-inflammatory activity when a nitro group was introduced. This study in Archiv der Pharmazie suggests the utility of bromoacetyl derivatives in medicinal chemistry.

  • Crystal Structure Analysis : Fun et al. (2012) analyzed the crystal structure of 4-bromoacetyl-3-phenylsydnone, revealing details about its molecular interactions and stability. This study, detailed in Acta Crystallographica Section E, contributes to the understanding of the physical and chemical properties of bromoacetyl-substituted compounds.

  • Development of Anti-inflammatory and Analgesic Agents : Gomha et al. (2017) synthesized a series of compounds starting from a 2-bromoacetyl-3-phenyl-1,3,4-thiadiazole derivative. These compounds showed promising anti-inflammatory, analgesic, and anti-ulcer properties, as reported in Journal of Heterocyclic Chemistry.

  • Antidiabetic Potential : Nazir et al. (2018) developed a range of N-substituted derivatives with significant antidiabetic potential via α-glucosidase enzyme inhibition. Their study in Bioorganic chemistry indicates the potential of bromoacetyl-substituted compounds in diabetes treatment.

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.


properties

IUPAC Name

2-bromo-1-(3-phenyl-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-7-10(14)11-6-9(13-15-11)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBXGZOVSCTNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370776
Record name 5-(Bromoacetyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromoacetyl)-3-phenylisoxazole

CAS RN

14731-14-7
Record name 5-(Bromoacetyl)-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14731-14-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kan [UNK] o, I Adachi, R Kido… - Journal of Medicinal …, 1967 - ACS Publications
A number of 3-substituted 5-aminoalkyl-and 5-substituted 3-aminoalkylisoxazoles and some related amino alcohols have been prepared for pharmacological testings. Besides ordinary …
Number of citations: 131 pubs.acs.org

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